molecular formula C15H21N3O3 B12268753 N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide

Cat. No.: B12268753
M. Wt: 291.35 g/mol
InChI Key: BXZGLVHJLCEBHC-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide is a complex organic compound with a unique structure that includes cyclopropyl groups, an oxazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Coupling with Morpholine-2-carboxamide: The final step involves coupling the oxazole intermediate with morpholine-2-carboxamide using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.

    Industrial Applications: Potential use in the development of new catalysts or as a building block for complex organic synthesis.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The oxazole ring and morpholine moiety are particularly important for binding interactions, while the cyclopropyl groups may enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide is unique due to the presence of both cyclopropyl groups and a morpholine moiety, which are not commonly found together in similar compounds. This unique combination of structural features may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C15H21N3O3/c19-15(16-11-3-4-11)14-9-18(5-6-20-14)8-12-7-13(21-17-12)10-1-2-10/h7,10-11,14H,1-6,8-9H2,(H,16,19)

InChI Key

BXZGLVHJLCEBHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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